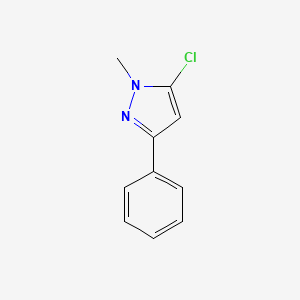

5-Chloro-1-methyl-3-phenyl-1H-pyrazole

概要

説明

5-Chloro-1-methyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1.1 Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of 5-chloro-1-methyl-3-phenyl-1H-pyrazole exhibit notable anti-inflammatory and analgesic effects. For instance, studies have evaluated these compounds using the tail flick test for analgesia and carrageenan-induced paw edema for inflammation assessment. The results indicated that certain pyrazole derivatives significantly reduced inflammation and pain responses, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

1.2 Anticonvulsant Activity

Another critical application of this compound is its anticonvulsant activity. A series of hydrazones derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole have been synthesized and tested for their efficacy against seizures induced by maximal electroshock and pentylenetetrazol models. The findings revealed that some derivatives exhibited promising anticonvulsant properties, indicating their potential use in epilepsy treatment .

1.3 Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown inhibitory effects on various cancer cell lines, including lung, colorectal, and breast cancers. Notably, the antiproliferative activity was linked to the inhibition of key cancer-related targets such as topoisomerase II and EGFR, suggesting a mechanism through which these compounds may exert their anticancer effects .

Study on Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of several pyrazole derivatives, including this compound. The research involved in vivo models where the compounds were administered to assess their impact on paw edema induced by carrageenan. Results indicated a significant reduction in edema compared to controls, supporting the compound's therapeutic potential in inflammatory conditions .

Anticancer Efficacy Study

In another significant study, researchers synthesized a series of 5-chloro-1-methyl-3-phenylpyrazole derivatives and evaluated their anticancer activities against various cell lines. The results demonstrated that certain derivatives inhibited cell proliferation effectively, particularly against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells, showcasing their potential as anticancer agents .

Tables: Summary of Applications

化学反応の分析

Vilsmeier-Haack Chloroformylation

This reaction is critical for introducing both the aldehyde and chloro substituents during the compound's synthesis. The pyrazolone precursor undergoes formylation and chlorination in a single step under Vilsmeier-Haack conditions (POCl₃/DMF).

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF, 80°C | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 80% |

Mechanistic Insight : The reaction proceeds via electrophilic attack of the chloroiminium intermediate at the pyrazole's reactive position, followed by hydrolysis to yield the aldehyde .

Condensation with Ketoaziridines

The aldehyde group participates in cyclocondensation with ketoaziridines to form fused heterocycles.

Key Observations :

-

IR and NMR data confirm the loss of aldehyde and aziridine NH signals, supporting imidazoline ring formation .

-

The product exhibits photochromic properties, transitioning from pale beige to deep orange upon irradiation .

Nucleophilic Substitution at Chlorine

The electron-withdrawing chloro substituent facilitates nucleophilic aromatic substitution (NAS) under basic conditions.

Limitations : Steric hindrance from the phenyl and methyl groups may reduce reactivity at the 5-position .

Aldehyde Functionalization

The aldehyde group undergoes classical transformations, enabling diversification into alcohols, carboxylic acids, and imines.

Heterocycle Fusion via Cyclocondensation

The compound serves as a precursor for synthesizing pyrazolo-fused systems, such as pyrazolo[1,5-a]pyrimidines.

| Reactants | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Ethyl cyanoacetate | Piperidine, ethanol, reflux | Ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylate | Anticancer scaffold |

Mechanism : Knoevenagel condensation followed by cyclization with hydrazines or amidines .

Cross-Coupling Reactions

The phenyl ring undergoes Suzuki-Miyaura couplings, enabling aryl diversification.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O, 100°C | 5-Chloro-3-methyl-1-(biphenyl-4-yl)-1H-pyrazole-4-carbaldehyde | 65% |

Optimization : Reactions tolerate electron-rich and electron-deficient arylboronic acids but require anhydrous conditions .

Photochromic Behavior

Derivatives like 7a exhibit reversible color changes under UV light due to aziridine ring opening/closing.

| Stimulus | Observation | Application Potential |

|---|---|---|

| UV light (365 nm) | Pale beige → Deep orange | Molecular switches, sensors |

特性

CAS番号 |

59803-60-0 |

|---|---|

分子式 |

C10H9ClN2 |

分子量 |

192.64 g/mol |

IUPAC名 |

5-chloro-1-methyl-3-phenylpyrazole |

InChI |

InChI=1S/C10H9ClN2/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |

InChIキー |

KZXLYZPMOREIDC-UHFFFAOYSA-N |

正規SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)Cl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。